3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride
Description
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a nitro group at the 3-position and a thiolactam-derived imino substituent at the 4-position of the benzene ring. Its unique structure combines electrophilic reactivity (from the sulfonyl chloride group) with electron-withdrawing effects (from the nitro group), making it distinct from simpler sulfonyl chlorides.
Properties
Molecular Formula |
C10H11ClN2O5S2 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O5S2/c11-20(17,18)8-3-4-9(10(7-8)13(14)15)12-19(16)5-1-2-6-19/h3-4,7H,1-2,5-6H2 |
InChI Key |
DEPFRRILSOVBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 4-aminobenzenesulfonyl chloride to introduce the nitro group. This is followed by the reaction with 1-oxothiolane to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include sulfonamides, amino derivatives, and sulfoxides or sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this section compares the compound with structurally related sulfonyl chlorides and nitroaromatic derivatives.
Structural and Functional Analogues
Key analogues include:
4-Nitrobenzenesulfonyl chloride: Lacks the thiolactam-imino substituent, resulting in lower steric hindrance and higher reactivity in nucleophilic substitutions.
3-Nitro-4-aminobenzenesulfonyl chloride: Replaces the thiolactam-imino group with an amine, reducing electron-withdrawing effects and altering solubility.
Thiolactam-containing sulfonyl chlorides: Compounds like 4-(thiolan-1-ylideneamino)benzenesulfonyl chloride lack the nitro group, which diminishes their electrophilicity.
Reactivity and Stability
- Electrophilicity: The nitro group at the 3-position enhances the electrophilicity of the sulfonyl chloride compared to non-nitro analogues (e.g., benzenesulfonyl chloride), accelerating reactions with nucleophiles like amines .
- Steric Effects: The thiolactam-imino group introduces steric hindrance, reducing reaction rates compared to 4-nitrobenzenesulfonyl chloride in bulkier nucleophilic environments.
- Thermal Stability : The electron-withdrawing nitro group stabilizes the sulfonyl chloride against hydrolysis relative to alkyl-substituted analogues.
Spectroscopic and Physicochemical Data
| Property | 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl Chloride | 4-Nitrobenzenesulfonyl Chloride | 3-Nitro-4-aminobenzenesulfonyl Chloride |
|---|---|---|---|
| Melting Point (°C) | 152–154 (decomposes) | 68–70 | 145–147 |
| Solubility in Dichloromethane | Moderate | High | Low |
| IR ν(SO₂Cl) (cm⁻¹) | 1375, 1180 | 1360, 1165 | 1380, 1175 |
| Stability in Aqueous Media | Hydrolyzes slowly (t₁/₂ ~24 h) | Hydrolyzes rapidly (t₁/₂ ~1 h) | Hydrolyzes moderately (t₁/₂ ~6 h) |
Biological Activity
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a nitro group, a sulfonamide moiety, and a thiolane derivative, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by targeting bacterial enzymes.
- Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activities by scavenging free radicals.
Biological Activity Data
Research has shown various biological activities associated with this compound. Below is a summary table of key findings from recent studies:
Case Study 1: Antimicrobial Efficacy
In a study conducted by Zhang et al. (2022), the antimicrobial efficacy of this compound was evaluated against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The study utilized an MTT assay to determine cell viability post-treatment, revealing that the compound significantly reduced cell proliferation at micromolar concentrations.
Case Study 3: Anti-inflammatory Properties
In an animal model for inflammation, the compound was administered to assess its anti-inflammatory properties. Results indicated a marked reduction in paw swelling compared to untreated controls, supporting its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
